![molecular formula C14H11NO4 B10841002 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol](/img/structure/B10841002.png)
2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a hydroxyphenyl group and a methoxy group attached to the benzoxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyaniline with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated derivatives and substituted benzoxazoles.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to estrogen receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving gene expression regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another phenolic compound with estrogenic activity.
2-(4-Hydroxyphenyl)benzofuran-5-ol: Shares structural similarities but differs in the heterocyclic ring system.
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol: Contains a sulfur atom in the heterocyclic ring.
Uniqueness
2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H11NO4 |
---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-7-methoxy-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C14H11NO4/c1-18-12-7-10(17)6-11-13(12)19-14(15-11)8-2-4-9(16)5-3-8/h2-7,16-17H,1H3 |
InChI-Schlüssel |
RJJQKEPGOIGNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.